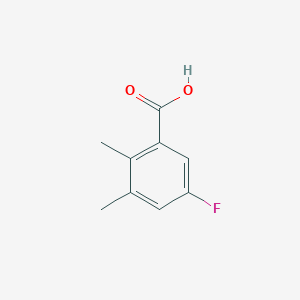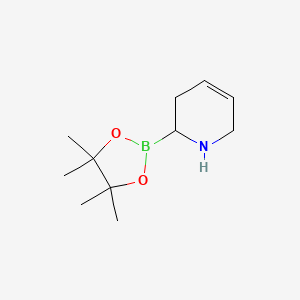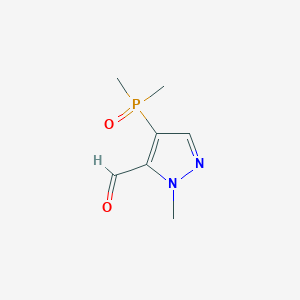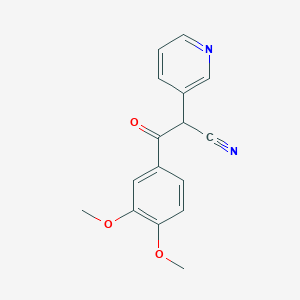![molecular formula C9H18N2O3 B13515233 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Its unique structure and properties make it a versatile material for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be achieved through various synthetic routes. One common method involves the amidation reaction between esters and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which increases the reaction rate and yields high-quality products. Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding amides or reduced to yield amines. Substitution reactions can occur at the dimethylamino group, leading to the formation of quaternary ammonium salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be employed in the study of enzyme-catalyzed reactions and protein interactions. Industrially, it is used in the synthesis of polyurethane foams with improved physical properties .
Mécanisme D'action
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate involves its interaction with molecular targets and pathways. The compound can act as a sodium channel blocker, affecting the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be compared with other similar compounds, such as cyanoacetamides and esters. Cyanoacetamides, for example, are used in the synthesis of biologically active heterocyclic compounds and have diverse biological activities . Esters, on the other hand, are widely used in nature and industry for their pleasant odors and as flavoring agents . The uniqueness of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate lies in its specific structure and properties, which enable its diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-10(2)6-5-8(12)11(3)7-9(13)14-4/h5-7H2,1-4H3 |
Clé InChI |
YTJVTHNSBPHEIJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)N(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)


![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)




![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)
![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)

![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)

